P-Cresol sulfate

Description

Properties

IUPAC Name |

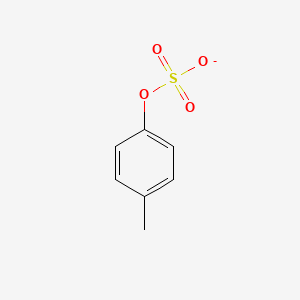

(4-methylphenyl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNAKZGUSRVWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404921 | |

| Record name | p-Cresol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | p-Cresol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3233-58-7 | |

| Record name | p-Cresol sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cresol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Cresol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-CRESOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56M34ZQY1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Cresol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Microbial Genesis of a Uremic Toxin: A Technical Guide to the Origin of P-Cresol Sulfate in the Gut Microbiota

For Immediate Release

This technical guide provides an in-depth exploration of the microbial origins of p-cresol (B1678582) sulfate (B86663), a prominent uremic toxin. Intended for researchers, scientists, and professionals in drug development, this document details the biosynthetic pathways, key bacterial players, and enzymatic processes within the gut microbiota that lead to the formation of p-cresol, the precursor to p-cresol sulfate. Furthermore, it presents quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to provide a comprehensive resource for understanding and targeting this crucial gut-derived metabolite.

Executive Summary

This compound is a gut-derived uremic toxin that accumulates in patients with chronic kidney disease (CKD), contributing to the progression of the disease and its cardiovascular complications.[1][2] The journey of this toxin begins in the colon with the microbial fermentation of dietary aromatic amino acids, primarily tyrosine and to a lesser extent, phenylalanine.[3][4][5][6] Specific gut bacteria, possessing specialized enzymatic machinery, convert these amino acids into p-cresol.[2][7] Once absorbed into the bloodstream, p-cresol is metabolized in the colonic mucosa and liver into its sulfated form, this compound.[8][9] This guide elucidates the intricate microbial and enzymatic processes responsible for p-cresol production, offering a foundational understanding for the development of therapeutic strategies aimed at mitigating its formation.

Microbial Biosynthesis of p-Cresol

The formation of p-cresol in the human gut is a multi-step process initiated by the bacterial metabolism of dietary tyrosine and phenylalanine that escape digestion in the small intestine.[10]

Precursor Amino Acids

The primary precursor for p-cresol biosynthesis is L-tyrosine, with L-phenylalanine serving as a secondary source.[3][4][5][6] Phenylalanine can be converted to tyrosine by the enzyme phenylalanine 4-monooxygenase.[11]

Key Bacterial Taxa

A number of anaerobic bacteria residing in the colon are responsible for p-cresol production. The most well-characterized p-cresol producers belong to the Firmicutes phylum, particularly the genus Clostridium. Clostridioides difficile is a notable producer of p-cresol.[5][8][11][12] Other bacterial families and genera implicated in p-cresol formation include Coriobacteriaceae, Bacteroides, and certain species within Clostridium clusters XI and XIVa.[2][13]

Enzymatic Pathways

Two primary enzymatic pathways for the conversion of tyrosine to p-cresol by the gut microbiota have been identified:

-

The p-Hydroxyphenylacetate (p-HPA) Pathway: This is considered the main pathway for p-cresol formation. Tyrosine is first converted to p-hydroxyphenylacetate (p-HPA). Subsequently, the enzyme p-hydroxyphenylacetate decarboxylase (HpdBCA) , a glycyl radical enzyme, catalyzes the decarboxylation of p-HPA to yield p-cresol.[8][9][14][15] This enzyme is notably present in Clostridioides difficile.[8][14][15]

-

The Tyrosine Lyase Pathway: A more direct route involves the enzyme tyrosine lyase (ThiH) , which cleaves the Cα-Cβ bond of a dehydroglycine intermediate derived from tyrosine to directly produce p-cresol.[5][11]

The following diagram illustrates the microbial conversion of tyrosine to p-cresol.

Host Metabolism of p-Cresol

Following its production by the gut microbiota, p-cresol is absorbed from the colon into the portal circulation. It then undergoes phase II metabolism, primarily in the colonic mucosa and the liver.[8][9] The predominant metabolic fate of p-cresol is sulfation, catalyzed by sulfotransferases, to form this compound.[7] A smaller fraction is glucuronidated to form p-cresol glucuronide.[3][4]

The following diagram depicts the host metabolism of microbially-produced p-cresol.

References

- 1. The fecal microbiome and serum concentrations of indoxyl sulfate and this compound in cats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]

- 3. A metabolomics pipeline for mechanistic interrogation of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole and p-cresol in feces of healthy subjects: Concentration, kinetics, and correlation with microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of p-cresol sulphate in human plasma by selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Toward an effective delivery system of a microbial sink of the uremic toxin, p-cresol; an in vitro study with Thauera aminoaromatica S2 [frontiersin.org]

- 11. Measurement of phenol and p-cresol in urine and feces using vacuum microdistillation and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. The fecal microbiome and serum concentrations of indoxyl sulfate and p‐cresol sulfate in cats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Production of p-cresol by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage [frontiersin.org]

- 15. High-throughput assay of tyrosine phenol-lyase activity using a cascade of enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of P-Cresol Sulfate: A Technical Guide for Researchers

An in-depth exploration of the metabolic pathway from tyrosine to the uremic toxin p-cresol (B1678582) sulfate (B86663), detailing the microbial and host enzymatic processes, quantitative data, and key experimental methodologies.

This technical guide provides a comprehensive overview of the biosynthesis of p-cresol sulfate, a significant uremic toxin, originating from the dietary amino acid tyrosine. This document is intended for researchers, scientists, and drug development professionals engaged in the study of uremic toxicity, gut microbiome metabolism, and chronic kidney disease (CKD).

The Biosynthesis Pathway: A Two-Stage Process

The generation of this compound is a multi-step process initiated by the gut microbiota and completed by host enzymes, primarily in the liver and colonic mucosa. The pathway can be broadly divided into two main stages: the microbial conversion of tyrosine to p-cresol and the subsequent host-mediated sulfation of p-cresol.

Stage 1: Microbial Production of p-Cresol from Tyrosine

Dietary proteins are broken down in the gastrointestinal tract, releasing amino acids, including tyrosine. In the colon, anaerobic bacteria metabolize tyrosine to p-cresol through a series of enzymatic reactions. While several bacterial species can produce p-cresol, Clostridioides difficile is a notable producer.[1][2] The primary pathway involves the conversion of tyrosine to p-hydroxyphenylacetate (p-HPA), which is then decarboxylated to form p-cresol.[1]

The key enzymatic steps are:

-

Transamination of Tyrosine: Tyrosine is first converted to 4-hydroxyphenylpyruvate by the action of tyrosine aminotransferase (EC 2.6.1.5) or aromatic-amino-acid transaminase.[1]

-

Conversion to p-Hydroxyphenylacetate (p-HPA): 4-hydroxyphenylpyruvate is then converted to p-HPA. This step is catalyzed by p-hydroxyphenylpyruvate oxidase (EC 1.2.3.13) .[3]

-

Decarboxylation to p-Cresol: The final step in the microbial synthesis is the decarboxylation of p-HPA to p-cresol, a reaction catalyzed by p-hydroxyphenylacetate decarboxylase (EC 4.1.1.83) .[1][4] This enzyme is notably present in Clostridioides difficile.[4]

Stage 2: Host Sulfation of p-Cresol

Once produced in the colon, p-cresol is absorbed into the bloodstream and transported to the liver and colonic mucosa for detoxification. The primary detoxification pathway is sulfation, which converts the more toxic p-cresol into its water-soluble and less toxic conjugate, this compound. A smaller fraction of p-cresol may also undergo glucuronidation.

The key enzymatic step is:

-

Sulfation of p-Cresol: In the host's liver and intestinal wall, the sulfation of p-cresol is catalyzed by sulfotransferase enzymes (SULTs; EC 2.8.2.1) , with SULT1A1 being the primary enzyme responsible for this reaction.[5]

The resulting this compound is then released into the circulation and is normally excreted by the kidneys.[6] However, in individuals with impaired kidney function, such as those with CKD, this compound accumulates in the blood, contributing to uremic toxicity.[7][8][9]

Quantitative Data

This section summarizes key quantitative data related to the biosynthesis of this compound, including enzyme kinetics and concentrations of relevant metabolites in various biological matrices.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (nmol/mg/min) | Reference(s) |

| Tyrosine Aminotransferase (TAT) | Tyrosine | Leishmania donovani (recombinant) | 3500 ± 900 | 11.7 ± 1.5 (µmol/min/µg) | [10] |

| Tyrosine | Mouse (recombinant) | 1800 ± 500 | 1160 ± 240 | [11] | |

| p-Hydroxyphenylacetate Decarboxylase | p-Hydroxyphenylacetate | Clostridium difficile | 2800 | Not Reported | [4] |

| 3,4-Dihydroxyphenylacetate | Clostridium difficile | 500 | Not Reported | [4] | |

| Sulfotransferase 1A1 (SULT1A1) | p-Cresol | Human (recombinant) | 0.19 ± 0.02 | 789.5 ± 101.7 | [5] |

| p-Cresol | Human Liver Cytosol | 14.8 ± 3.4 | 1.5 ± 0.2 | [5] | |

| p-Cresol | Human Kidney Cytosol | 0.29 ± 0.02 | 0.19 ± 0.05 | [5] |

Table 2: Metabolite Concentrations

| Metabolite | Matrix | Condition | Concentration Range | Reference(s) |

| p-Hydroxyphenylacetate | Urine | Healthy | 0 - 34 µg/mg creatinine | [12] |

| This compound | Serum | Healthy | 0.9 - 4.8 µM | [13] |

| This compound | Serum | CKD Stage 3 | Mean: 1.83 ± 1.01 mg/L | [9] |

| This compound | Serum | CKD Stage 4 | Mean: 3.19 ± 1.77 mg/L | [9] |

| This compound | Serum | CKD Stage 5 | Mean: 5.17 ± 2.58 mg/L | [9] |

| This compound | Serum | Hemodialysis | Mean: 19.34 ± 8.78 mg/L | [9] |

| This compound | Serum | Renal Transplant (GFR ≥ 60 mL/min/1.73m²) | 0.97 ± 0.53 µmol/L | [8] |

| This compound | Serum | Renal Transplant (GFR < 60 mL/min/1.73m²) | 2.58 ± 2.13 µmol/L | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry.

Materials:

-

Human plasma samples

-

This compound standard

-

p-Cresol-d7 (B584137) sulfate (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation plates or microcentrifuge tubes

-

LC-MS/MS system (e.g., triple quadrupole)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., p-cresol-d7 sulfate at a final concentration of 1 µg/mL).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC System: Utilize a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS/MS System: Operate in negative electrospray ionization (ESI) mode.

-

MRM Transitions:

-

This compound: Q1 187.0 -> Q3 107.0

-

p-Cresol-d7 sulfate (IS): Q1 194.0 -> Q3 114.0

-

-

-

Data Analysis:

-

Quantify this compound by integrating the peak areas of the specified MRM transitions.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound in the plasma samples from the calibration curve.

-

In Vitro Assay for p-Hydroxyphenylacetate Decarboxylase Activity

This protocol outlines an assay to measure the activity of p-hydroxyphenylacetate decarboxylase from bacterial sources, such as Clostridium difficile.

Materials:

-

Bacterial cell lysate or purified p-hydroxyphenylacetate decarboxylase

-

p-Hydroxyphenylacetate (substrate)

-

Anaerobic chamber or system

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., 1 M HCl)

-

Ethyl acetate (B1210297)

-

HPLC system with a UV detector

Procedure:

-

Enzyme Preparation:

-

Culture the bacterium of interest (e.g., C. difficile) under anaerobic conditions.

-

Harvest the cells and prepare a cell-free extract by sonication or French press.

-

Alternatively, use purified recombinant enzyme.

-

-

Enzyme Assay:

-

Perform all steps under strictly anaerobic conditions.

-

Prepare a reaction mixture containing the reaction buffer and the enzyme preparation.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding p-hydroxyphenylacetate to a final concentration (e.g., 1 mM).

-

Incubate for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the quenching solution.

-

-

Product Extraction and Quantification:

-

Extract the product, p-cresol, from the reaction mixture using ethyl acetate.

-

Evaporate the ethyl acetate and reconstitute the residue in a suitable solvent for HPLC analysis.

-

Quantify the amount of p-cresol produced using an HPLC system with a UV detector (detection at ~275 nm), by comparing the peak area to a standard curve of p-cresol.

-

-

Calculation of Enzyme Activity:

-

Calculate the specific activity of the enzyme as the amount of p-cresol produced per unit time per amount of protein (e.g., nmol/min/mg protein).

-

References

- 1. mdpi.com [mdpi.com]

- 2. 4-hydroxyphenylpyruvate oxidase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. p-Cresylsulfate and indoxyl sulfate level at different stages of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serum total p-cresol and indoxyl sulfate correlated with stage of chronic kidney disease in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biochemical and structural characterization of tyrosine aminotransferase suggests broad substrate specificity and a two‐state folding mechanism in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. p-Hydroxyphenylacetate - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]

- 12. researchgate.net [researchgate.net]

- 13. p-Cresyl sulfate causes renal tubular cell damage by inducing oxidative stress by activation of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of P-Cresol Sulfate as a Uremic Toxin in Chronic Kidney Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

P-cresol (B1678582) sulfate (B86663) (PCS) is a gut-derived, protein-bound uremic toxin that accumulates systemically in patients with Chronic Kidney Disease (CKD). Its generation is dependent on the microbial metabolism of dietary amino acids, and its clearance is severely hampered by declining renal function. Unlike many water-soluble toxins, PCS is poorly removed by conventional hemodialysis due to its high affinity for albumin. A substantial body of evidence now implicates PCS as a key contributor to the multi-organ pathology characteristic of the uremic syndrome. It actively participates in the progression of CKD and its cardiovascular complications through the induction of oxidative stress, inflammation, endothelial dysfunction, and cellular apoptosis. This document provides an in-depth technical overview of the biosynthesis, pathophysiology, and molecular mechanisms of PCS toxicity, alongside relevant experimental protocols and quantitative data to support future research and therapeutic development.

Generation, Metabolism, and Accumulation

P-cresol sulfate originates from the interplay between the gut microbiota and host metabolism. The process begins with the fermentation of the aromatic amino acids tyrosine and phenylalanine by specific gut bacteria, primarily from the Clostridium and Coriobacteriaceae genera, in the large intestine to produce p-cresol.[1][2][3] This precursor is then absorbed across the intestinal mucosa into the portal circulation.[4]

Upon reaching the liver and colonic mucosa, p-cresol undergoes phase II detoxification, where it is predominantly sulfated by cytoplasmic sulfotransferases to form p-cresyl sulfate (PCS).[1][4][5] A smaller fraction may be conjugated with glucuronic acid to form p-cresyl glucuronide (PCG).[6][7]

In healthy individuals, PCS is efficiently eliminated from the body via renal excretion, a process primarily mediated by active tubular secretion through organic anion transporters (OATs).[1][8] However, as kidney function declines in CKD, the clearance of PCS is significantly impaired, leading to its marked accumulation in the blood.[1][2]

A critical feature of PCS is its strong binding to plasma proteins, particularly albumin (>90%).[1][9][10] This high degree of protein binding restricts its filtration at the glomerulus and makes it notoriously difficult to remove with conventional hemodialysis techniques, contributing to its persistence and toxicity in CKD patients.[2][9]

References

- 1. This compound – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]

- 2. p-Cresyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. p-Cresyl Sulfate Promotes Insulin Resistance Associated with CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Metabolism, Protein Binding, and Renal Clearance of Microbiota–Derived p-Cresol in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p-Cresyl sulfate causes renal tubular cell damage by inducing oxidative stress by activation of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. metabolon.com [metabolon.com]

- 10. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of this compound and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials | MDPI [mdpi.com]

The Cellular Crucibles: An In-depth Technical Guide to the Mechanisms of P-Cresol Sulfate Toxicity in Renal Cells

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Shanghai, China – December 19, 2025 – The accumulation of uremic toxins is a hallmark of Chronic Kidney Disease (CKD), contributing significantly to its progression and associated co-morbidities. Among these, P-Cresol (B1678582) sulfate (B86663) (PCS), a protein-bound uremic toxin derived from the gut microbial metabolism of tyrosine, has emerged as a key player in the pathophysiology of renal damage. This technical guide provides a comprehensive overview of the molecular mechanisms underlying PCS-induced toxicity in renal cells, with a focus on oxidative stress, inflammation, apoptosis, and fibrosis. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to understand and target the deleterious effects of PCS in CKD.

Executive Summary

P-Cresol sulfate exerts its toxic effects on renal cells through a multi-pronged assault on cellular homeostasis. At the core of its mechanism is the induction of oxidative stress via the activation of NADPH oxidase, leading to an overproduction of reactive oxygen species (ROS). This oxidative environment triggers a cascade of downstream events, including the activation of pro-inflammatory signaling pathways such as NF-κB, the initiation of programmed cell death (apoptosis), and the promotion of a fibrotic phenotype through the TGF-β1 pathway. Understanding these intricate cellular and molecular events is paramount for the development of targeted therapeutic strategies to mitigate PCS-induced renal injury and slow the progression of CKD.

The Genesis of a Toxin: From Gut Microbiota to Renal Peril

P-Cresol, the precursor to PCS, is a byproduct of the fermentation of the amino acid tyrosine by gut bacteria, particularly species from the Clostridium and Coriobacteriaceae families[1]. Following its absorption into the bloodstream, p-Cresol undergoes sulfation in the liver, forming the more toxic and protein-bound this compound[1]. In healthy individuals, PCS is efficiently cleared by the kidneys. However, in patients with CKD, impaired renal function leads to the systemic accumulation of PCS, where it can reach concentrations that are toxic to renal tubular cells[1][2].

Core Mechanisms of PCS-Induced Renal Cell Toxicity

The deleterious effects of PCS on renal cells are mediated by four interconnected primary mechanisms: oxidative stress, inflammation, apoptosis, and fibrosis.

Oxidative Stress: The Spark that Ignites the Fire

A primary and initiating event in PCS toxicity is the induction of oxidative stress. PCS stimulates the production of ROS in renal tubular cells, primarily through the activation of the NADPH oxidase enzyme complex[3][4].

-

Activation of NADPH Oxidase: Studies have shown that PCS upregulates the expression of key NADPH oxidase subunits, including p22(phox) and Nox4, in human proximal tubular epithelial cells (HK-2)[3]. This leads to increased enzyme activity and a subsequent surge in intracellular ROS levels[3][4].

The excessive production of ROS overwhelms the cell's antioxidant defense mechanisms, leading to damage of lipids, proteins, and DNA, and setting the stage for further cellular injury.

Inflammation: Fanning the Flames of Renal Damage

The oxidative environment created by PCS triggers a robust pro-inflammatory response in renal cells.

-

Activation of the NF-κB Pathway: ROS are potent activators of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation[5]. PCS has been shown to promote the activation of NF-κB in renal cells, leading to the increased transcription of a host of pro-inflammatory cytokines and chemokines[5][6].

-

Upregulation of Inflammatory Mediators: Experimental evidence demonstrates that PCS treatment of renal tubular cells leads to the increased expression of inflammatory cytokines such as transforming growth factor-beta 1 (TGF-β1)[4]. Additionally, PCS can enhance the expression of the TWEAK receptor Fn14, which is involved in inflammatory signaling and cell death[3][7].

This sustained inflammatory state contributes to the ongoing cycle of renal cell injury and the progression of CKD.

Apoptosis and Necrosis: The Toll of Cellular Demise

Prolonged exposure to PCS ultimately leads to the death of renal tubular cells through both programmed (apoptosis) and non-programmed (necrosis) pathways.

-

Concentration-Dependent Apoptosis: Long-term exposure (e.g., 7 days) to PCS has been shown to induce apoptosis in HK-2 cells in a manner that is dependent on the concentration of the toxin[3][7].

-

Necrosis at Higher Concentrations: At higher, more clinically relevant uremic concentrations, PCS can induce necrosis, a more inflammatory form of cell death[8][9]. Studies have demonstrated significant increases in necrosis in renal tubular cells incubated with higher concentrations of p-cresol[8][9].

-

Autophagic Cell Death: Some evidence also suggests that PCS can trigger autophagic cell death in renal proximal tubular cells[10].

The loss of renal tubular cells through these mechanisms compromises the structural and functional integrity of the kidney.

Fibrosis: The Scarring of the Kidney

A long-term consequence of PCS-induced injury is the development of renal fibrosis, characterized by the excessive deposition of extracellular matrix proteins.

-

Activation of the TGF-β1 Pathway: PCS promotes renal fibrosis by upregulating the expression and secretion of active TGF-β1, a potent pro-fibrotic cytokine[4]. TGF-β1 signaling is a key driver of fibrosis in a wide range of kidney diseases[11].

-

Epithelial-to-Mesenchymal Transition (EMT): PCS has been implicated in inducing an epithelial-to-mesenchymal transition-like process in renal tubular cells, a cellular transformation that contributes to the fibrotic process[1][12].

Renal fibrosis ultimately leads to the obliteration of the normal kidney architecture and a progressive decline in renal function.

Key Signaling Pathways in PCS Toxicity

The toxic effects of PCS are orchestrated by a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

References

- 1. Cytotoxic effects of p-cresol in renal epithelial tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. p-cresyl sulphate has pro-inflammatory and cytotoxic actions on human proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p-Cresyl sulfate causes renal tubular cell damage by inducing oxidative stress by activation of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative analysis of markers for H2O2-induced senescence in renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Human Proximal Tubule Epithelial Cells (HK-2) as a Sensitive In Vitro System for Ochratoxin A Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Renal Clearance and Intestinal Generation of p-Cresyl Sulfate and Indoxyl Sulfate in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unambiguous Characterization of p-Cresyl Sulfate, a Protein-Bound Uremic Toxin, as Biomarker of Heart and Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosis in Polycystic Kidney Disease: From Pathogenesis to Treatment - Polycystic Kidney Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of P-Cresol Sulfate in Cardiovascular Disease in Chronic Kidney Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic kidney disease (CKD) is intrinsically linked to a heightened risk of cardiovascular disease (CVD), which remains the leading cause of mortality in this patient population. Traditional cardiovascular risk factors alone do not fully account for this excessive risk, pointing towards the significant role of non-traditional, uremic-specific risk factors. Among these, the protein-bound uremic toxin p-cresol (B1678582) sulfate (B86663) (PCS) has emerged as a key player in the pathophysiology of cardiovascular complications in CKD. This technical guide provides an in-depth review of the current understanding of PCS and its association with CVD in CKD, focusing on the molecular mechanisms, relevant signaling pathways, and experimental evidence. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this critical area.

Introduction: The Uremic Toxin Hypothesis and P-Cresol Sulfate

As renal function declines in CKD, the accumulation of metabolic waste products, known as uremic toxins, occurs.[1][2] These toxins are broadly classified based on their physicochemical properties, with protein-bound uremic toxins being particularly challenging to remove by conventional dialysis.[3] P-cresol, a product of intestinal bacterial metabolism of the amino acids tyrosine and phenylalanine, is absorbed into the bloodstream and subsequently conjugated in the liver to form this compound (PCS).[4][5][6] In healthy individuals, PCS is efficiently cleared by the kidneys. However, in CKD patients, impaired renal excretion leads to a significant accumulation of PCS in the circulation.[5][7][8] A growing body of evidence from clinical and preclinical studies has strongly associated elevated serum levels of PCS with an increased risk of cardiovascular events and mortality in CKD patients.[3][4][9][10][11]

Pathophysiological Mechanisms of this compound in Cardiovascular Disease

PCS exerts its detrimental effects on the cardiovascular system through a multitude of interconnected pathways, primarily revolving around the induction of oxidative stress, inflammation, endothelial dysfunction, vascular calcification, and direct cardiotoxicity.

Oxidative Stress

A central mechanism of PCS-induced vascular damage is the generation of reactive oxygen species (ROS).[1][2][7] PCS has been shown to upregulate the expression and activity of NADPH oxidase, a key enzyme responsible for ROS production in vascular cells.[1][4] This increase in oxidative stress contributes to cellular damage and the activation of downstream pro-inflammatory and pro-fibrotic signaling cascades.[1][12][13]

Inflammation

PCS is a potent pro-inflammatory molecule.[2][7][12] It activates the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation, leading to the increased expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[6][7][8][12] Furthermore, PCS can induce the expression of adhesion molecules on endothelial cells, promoting the recruitment and infiltration of immune cells into the vascular wall, thereby perpetuating the inflammatory response.[14]

Endothelial Dysfunction

The endothelium plays a crucial role in maintaining vascular homeostasis. PCS contributes to endothelial dysfunction by reducing the bioavailability of nitric oxide (NO), a key vasodilator, and by promoting an inflammatory and pro-thrombotic phenotype.[9][15] PCS has been shown to disrupt the endothelial barrier function, leading to increased vascular permeability.[14][16]

Vascular Calcification

Vascular calcification, the deposition of calcium phosphate (B84403) crystals in the vessel wall, is a major contributor to arterial stiffness and cardiovascular events in CKD.[17][18] PCS has been demonstrated to directly promote vascular calcification by inducing an osteogenic transdifferentiation of vascular smooth muscle cells (VSMCs).[1][17][18] This process involves the upregulation of osteoblast-specific proteins such as alkaline phosphatase (ALP) and osteopontin (B1167477) (OPN).[1]

Direct Cardiotoxicity

Beyond its effects on the vasculature, PCS has been shown to exert direct toxic effects on cardiomyocytes.[4][19] Studies have demonstrated that PCS can induce apoptosis (programmed cell death) in cardiomyocytes, contributing to cardiac dysfunction.[4][19] This cardiotoxic effect is also linked to the PCS-induced increase in oxidative stress.[4] Furthermore, PCS can promote cardiac hypertrophy and fibrosis.[20][21]

Signaling Pathways Implicated in PCS-Induced Cardiovascular Damage

The detrimental effects of PCS on the cardiovascular system are mediated by a complex network of intracellular signaling pathways.

Quantitative Data from Key Studies

The following tables summarize quantitative data from seminal studies investigating the effects of this compound.

Table 1: In Vitro Studies on the Effects of this compound

| Cell Type | PCS Concentration | Outcome Measure | Result | Reference |

| HUVEC | 10-1000 µmol/L | ROS Production | Concentration-dependent increase | [1] |

| HASMC | 10-1000 µmol/L | ROS Production | Concentration-dependent increase | [1] |

| HUVEC | 100 µmol/L | MCP-1 Secretion | Significant increase | [1] |

| HASMC | 100 µmol/L | ALP Activity | Significant increase | [1] |

| H9c2 Cardiomyocytes | 250-1000 µmol/L | p22phox Expression | 1.59- to 2.25-fold increase | [4] |

| H9c2 Cardiomyocytes | 250-1000 µmol/L | p47phox Expression | Significant increase | [4] |

| hCMEC/D3 | 10 µM - 1 mM | Paracellular Permeability | Dose-dependent increase | [22] |

| HUVEC | 80 µg/mL | Proliferation Inhibition | ~77-80% inhibition | [23] |

Table 2: Animal Studies on the Effects of this compound

| Animal Model | Treatment | Duration | Key Findings | Reference |

| 5/6 Nephrectomized Rats | PCS (150 mg/kg/day) | 7 weeks | Increased aortic and peripheral artery calcification | [17] |

| 5/6 Nephrectomized Rats | PCS overload | Not specified | Increased plasma MCP-1, aortic OPN expression, and ALP activity | [1] |

| 5/6 Nephrectomized Mice | PCS administration | Not specified | Promoted cardiac apoptosis; altered E/A ratio | [4][19] |

| STNx Rats | Vehicle | 12 weeks | Increased LV fibrosis, pro-fibrotic and hypertrophic gene expression | [20] |

Table 3: Clinical Studies on the Association of this compound with Cardiovascular Events

| Study Population | Follow-up | Endpoint | Key Finding | Reference |

| 499 CKD patients (pre-dialysis) | Prospective | Cardiovascular events | Free p-cresol associated with new CV events (HR 1.39) | [9] |

| 72 pre-dialysis CKD patients | 3 years | Cardiovascular events | PCS independently associated with CV events (HR 1.12) | [3] |

| 200 CKD patients (Stage 1-5) | 52 months | Cardiovascular events | Higher urinary PCS excretion associated with CV events (HR 1.120) | [10] |

| 523 CKD patients (Stage 1-5) | 5.5 years | Fatal or non-fatal CV event | Free PCS associated with primary endpoint (HR 1.39) | [11] |

Experimental Protocols

In Vitro Model of PCS-Induced Endothelial Dysfunction

This protocol describes a general workflow for studying the effects of PCS on human umbilical vein endothelial cells (HUVECs).

Methodology:

-

Cell Culture: HUVECs are cultured in endothelial cell growth medium supplemented with growth factors and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

PCS Treatment: Upon reaching confluence, cells are treated with various concentrations of PCS (typically ranging from physiological to pathological levels found in CKD patients) for different time points. A vehicle control (medium without PCS) is always included.

-

ROS Detection: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Gene Expression Analysis: Total RNA is extracted from the cells, reverse transcribed to cDNA, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of target genes.

-

Protein Analysis: Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the expression and phosphorylation status of proteins of interest.

-

Functional Assays:

-

Permeability Assay: HUVECs are grown on transwell inserts, and the passage of a tracer molecule (e.g., FITC-dextran) across the monolayer is measured after PCS treatment.[22]

-

Monocyte Adhesion Assay: Fluorescently labeled monocytes are added to the PCS-treated HUVEC monolayer, and the number of adherent cells is quantified.[14]

-

Animal Model of CKD and PCS-Induced Cardiovascular Damage

The 5/6 nephrectomy (5/6 Nx) model is a widely used surgical model to induce CKD in rodents.

Methodology:

-

Induction of CKD: In rats or mice, a two-step surgical procedure is performed. First, two-thirds of the left kidney is removed. One week later, the entire right kidney is removed. This reduction in renal mass leads to progressive kidney dysfunction.

-

PCS Administration: Following the 5/6 Nx surgery, animals can be administered PCS, typically via oral gavage or in drinking water, to mimic the elevated levels seen in CKD patients.[1][17]

-

Cardiovascular Assessment:

-

Blood Pressure: Monitored regularly using tail-cuff plethysmography.

-

Echocardiography: Performed to assess cardiac structure and function (e.g., left ventricular dimensions, ejection fraction).[4][19]

-

Histological Analysis: At the end of the study, the aorta and heart are harvested for histological analysis to assess for vascular calcification (e.g., von Kossa staining), fibrosis (e.g., Masson's trichrome staining), and expression of relevant markers by immunohistochemistry.[17][20]

-

-

Biochemical Analysis: Blood and urine samples are collected to measure markers of renal function (e.g., creatinine, BUN) and serum levels of PCS.

Logical Relationship between PCS, CKD, and CVD

The interplay between intestinal microbiota, CKD, PCS accumulation, and subsequent cardiovascular damage can be visualized as a logical progression.

Conclusion and Future Directions

The evidence strongly implicates this compound as a key uremic toxin contributing to the high burden of cardiovascular disease in patients with chronic kidney disease. Its multifaceted detrimental effects, including the induction of oxidative stress, inflammation, endothelial dysfunction, vascular calcification, and cardiotoxicity, highlight it as a significant therapeutic target.

Future research should focus on:

-

Developing therapies to reduce PCS levels: This includes strategies to modulate the gut microbiome to decrease p-cresol production, oral adsorbents to prevent its absorption, and innovative dialysis techniques to enhance its removal.[2][7]

-

Elucidating the precise molecular interactions: Further investigation into the receptors and downstream signaling pathways activated by PCS will be crucial for the development of targeted pharmacological inhibitors.

-

Conducting large-scale clinical trials: Robust clinical trials are needed to definitively establish whether lowering PCS levels can lead to improved cardiovascular outcomes in the CKD population.

A deeper understanding of the role of PCS in the pathophysiology of CVD in CKD will undoubtedly pave the way for novel and more effective therapeutic interventions to improve the prognosis of this high-risk patient population.

References

- 1. p-Cresyl sulfate, a uremic toxin, causes vascular endothelial and smooth muscle cell damages by inducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impacts of Indoxyl Sulfate and this compound on Chronic Kidney Disease and Mitigating Effects of AST-120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P-Cresyl Sulfate Is a Valuable Predictor of Clinical Outcomes in Pre-ESRD Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Impacts of Indoxyl Sulfate and this compound on Chronic Kidney Disease and Mitigating Effects of AST-120 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impacts of Indoxyl Sulfate and this compound on Chronic Kidney Disease and Mitigating Effects of AST-120 | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. p-Cresol and Cardiovascular Risk in Mild-to-Moderate Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cardiovascular disease relates to intestinal uptake of p-cresol in patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inflammation and Oxidative Stress in Chronic Kidney Disease—Potential Therapeutic Role of Minerals, Vitamins and Plant-Derived Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Implications of oxidative stress in chronic kidney disease: a review on current concepts and therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Impact of Uremic Toxins on Endothelial Dysfunction in Chronic Kidney Disease: A Systematic Review [mdpi.com]

- 16. P-cresol, a uremic retention solute, alters the endothelial barrier function in vitro | Semantic Scholar [semanticscholar.org]

- 17. Indoxyl Sulfate and p-Cresyl Sulfate Promote Vascular Calcification and Associate with Glucose Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular and Cellular Mechanisms that Induce Arterial Calcification by Indoxyl Sulfate and P-Cresyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. Chronic Kidney Disease-Induced Cardiac Fibrosis Is Ameliorated by Reducing Circulating Levels of a Non-Dialysable Uremic Toxin, Indoxyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. Protein-bound P-cresol inhibits human umbilical vein endothelial cell proliferation by inducing cell cycle arrest at G0/G1 - PMC [pmc.ncbi.nlm.nih.gov]

Neurological Effects of P-Cresol Sulfate Accumulation: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms, Experimental Models, and Therapeutic Implications of a Key Uremic Neurotoxin

Introduction

P-cresol (B1678582) sulfate (B86663) (PCS), a protein-bound uremic toxin, is a critical area of investigation in the fields of neurology and nephrology.[1][2][3][4] Derived from the metabolism of dietary amino acids tyrosine and phenylalanine by intestinal bacteria, PCS accumulates in the body, particularly in patients with chronic kidney disease (CKD), due to its high albumin-binding capacity which limits its clearance through dialysis.[2][4][5] A growing body of evidence implicates PCS in the pathogenesis of various neurological and neurodevelopmental disorders, including cognitive impairment, depression, anxiety, and potentially Autism Spectrum Disorder (ASD) and Parkinson's disease.[1][2][3] This technical guide provides a comprehensive overview of the neurological effects of PCS accumulation, focusing on the underlying molecular mechanisms, detailed experimental protocols for its study, and quantitative data from key research findings.

Mechanisms of P-Cresol Sulfate-Induced Neurotoxicity

The neurotoxic effects of PCS are multifactorial, involving a cascade of cellular and molecular events that disrupt neuronal function and integrity. The primary mechanisms identified include the induction of oxidative stress, promotion of neuroinflammation, disruption of the blood-brain barrier, and induction of mitochondrial dysfunction and apoptosis.

Oxidative Stress

PCS is a potent inducer of oxidative stress in the central nervous system.[1][2] It has been shown to increase the production of reactive oxygen species (ROS) and decrease the levels of endogenous antioxidants, such as glutathione (B108866) (GSH).[2] In the prefrontal cortex of unilateral nephrectomized mice, PCS exposure leads to an increase in the oxidative stress marker 8-hydroxy-2-deoxyguanosine (8-OH-dG) and NADPH oxidase-4 (NOX4), while reducing the expression of key antioxidant enzymes like NF-E2-related factor (Nrf2), heme oxygenase-1 (HO-1), manganese-superoxide dismutase (Mn-SOD), copper/zinc-superoxide dismutase (Cu/Zn-SOD), catalase, and glutathione peroxidase (GPx).[2]

Neuroinflammation

Neuroinflammation is another significant contributor to PCS-induced neurotoxicity. PCS can activate key inflammatory signaling pathways, including c-Jun N-terminal Kinase (JNK), p38, and Nuclear Factor-kappa B (NF-κB), in the prefrontal cortex.[2] This activation leads to an increased expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[2] Interestingly, while PCS promotes a pro-inflammatory environment in some contexts, it has also been shown to attenuate the release of TNF-α and IL-6 from microglia, suggesting a complex and cell-type-specific immunomodulatory role.

Blood-Brain Barrier Disruption

A critical aspect of PCS neurotoxicity is its ability to compromise the integrity of the blood-brain barrier (BBB).[6][7] This allows the entry of PCS and other neurotoxic molecules into the brain parenchyma.[8] The primary mechanism for this disruption involves the activation of the Epidermal Growth Factor Receptor (EGFR).[6][7] PCS binding to EGFR triggers a downstream signaling cascade involving Annexin A1 and the Signal Transducer and Activator of Transcription 3 (STAT3).[6][7] Activated STAT3 then promotes the mobilization of matrix metalloproteinases MMP-2 and MMP-9, which degrade tight junction proteins, leading to increased BBB permeability.[6][7]

Mitochondrial Dysfunction and Apoptosis

PCS can directly impact mitochondrial function, leading to impaired energy metabolism and the initiation of apoptotic pathways. It has been shown to suppress mitochondrial respiration.[6] In neuronal cells, PCS exposure can lead to increased activity of caspase-3, a key executioner of apoptosis, and a reduction in the expression of the neuronal survival marker MAP-2.[2] This ultimately results in neuronal cell death and impaired neurogenesis.[1][3]

Quantitative Data on the Neurological Effects of this compound

The following tables summarize quantitative data from key in vivo and in vitro studies on the neurological effects of PCS.

Table 1: In Vivo Effects of this compound in a Unilateral Nephrectomy Mouse Model

| Parameter Measured | Control Group | PCS Group (100 mg/kg) | Outcome of PCS Exposure | Reference |

| Behavioral Changes | ||||

| Immobility Time (Forced Swim Test) | ~120 seconds | ~180 seconds | Increased depression-like behavior | [9] |

| Immobility Time (Tail Suspension Test) | ~140 seconds | ~200 seconds | Increased depression-like behavior | [9] |

| Biochemical Changes in Prefrontal Cortex | ||||

| PCS Concentration | Undetectable | ~1.5 µg/g tissue | Significant accumulation in the brain | [4][9] |

| Caspase-3 Activity | ~100% | ~180% | Increased apoptosis | [2][9] |

| Glutathione (GSH) Content | ~100% | ~60% | Decreased antioxidant capacity | [2] |

| 8-OH-dG Content | ~100% | ~160% | Increased oxidative DNA damage | [2] |

| Serum Biomarkers | ||||

| Brain-Derived Neurotrophic Factor (BDNF) | ~100% | ~60% | Decreased neurotrophic support | [2][4] |

| Serotonin | ~100% | ~70% | Altered neurotransmitter levels | [2][4] |

| Corticosterone | ~100% | ~150% | Increased stress hormone levels | [2][4] |

Table 2: In Vitro Effects of this compound on the Blood-Brain Barrier

| Cell Model | PCS Concentration | Exposure Time | Parameter Measured | Outcome of PCS Exposure | Reference |

| hCMEC/D3 (human brain endothelial cells) | 10 µM | 24 hours | 70 kDa FITC-dextran permeability | ~1.5-fold increase | [1] |

| hCMEC/D3 (human brain endothelial cells) | 100 µM | 24 hours | 70 kDa FITC-dextran permeability | ~2.5-fold increase | [1] |

| hCMEC/D3 (human brain endothelial cells) | 1 mM | 24 hours | 70 kDa FITC-dextran permeability | ~3.5-fold increase | [1] |

| hCMEC/D3 (human brain endothelial cells) | 10 µM | 24 hours | Trans-endothelial electrical resistance (TEER) | ~20% decrease | [1] |

| hCMEC/D3 (human brain endothelial cells) | 100 µM | 24 hours | Trans-endothelial electrical resistance (TEER) | ~40% decrease | [1] |

| hCMEC/D3 (human brain endothelial cells) | 1 mM | 24 hours | Trans-endothelial electrical resistance (TEER) | ~60% decrease | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PCS-induced neurological effects.

In Vivo Model: Unilateral Nephrectomy in Mice

This model is used to induce a state of impaired renal function, leading to the accumulation of uremic toxins like PCS.[2][10]

-

Animals: Ten-week-old male C57BL/6 mice are commonly used.[2]

-

Anesthesia: Mice are anesthetized using isoflurane.[2]

-

Surgical Procedure: A flank incision is made to expose one of the kidneys. The renal artery and vein are ligated, and the kidney is removed. The muscle and skin layers are then sutured.

-

Recovery: Mice are allowed to recover for one week post-surgery before the commencement of PCS administration.[2]

-

PCS Administration: PCS is dissolved in saline and administered via intraperitoneal injection. A common dosage is 100 mg/kg/day for a period of 7 weeks to observe significant neurological effects.[2][4][9]

-

Behavioral Testing: At the end of the treatment period, behavioral tests such as the Forced Swim Test and Tail Suspension Test are performed to assess depression-like behavior.[9]

-

Tissue Collection: Following behavioral testing, mice are euthanized, and blood and brain tissues (specifically the prefrontal cortex) are collected for biochemical and molecular analyses.[2][4][9]

In Vitro Model: Blood-Brain Barrier Permeability Assay

This assay assesses the integrity of the BBB in response to PCS exposure using a cell culture model.[1]

-

Cell Culture: The immortalized human cerebromicrovascular endothelial cell line hCMEC/D3 is cultured to form a monolayer on transwell inserts.

-

PCS Treatment: The hCMEC/D3 monolayers are treated with varying concentrations of PCS (e.g., 10 µM, 100 µM, 1 mM) for 24 hours.[1]

-

Permeability Measurement (FITC-Dextran):

-

A fluorescent tracer, 70 kDa FITC-dextran, is added to the upper chamber of the transwell.

-

After a defined period, samples are taken from the lower chamber.

-

The amount of FITC-dextran that has passed through the endothelial monolayer is quantified using a fluorescence plate reader. An increase in fluorescence in the lower chamber indicates increased permeability.[1]

-

-

Trans-Endothelial Electrical Resistance (TEER) Measurement:

-

TEER is measured using an epithelial volt-ohm meter.

-

A decrease in TEER values indicates a disruption of the tight junctions and increased paracellular permeability.[1]

-

Assessment of Oxidative Stress

-

Glutathione (GSH) Assay: GSH levels in brain tissue homogenates are measured using a colorimetric assay kit according to the manufacturer's instructions.

-

8-hydroxy-2-deoxyguanosine (8-OH-dG) Assay: The concentration of 8-OH-dG, a marker of oxidative DNA damage, in brain tissue homogenates is determined using an ELISA kit.

-

Western Blot Analysis: The protein expression levels of key antioxidant enzymes (Nrf2, HO-1, SODs, Catalase, GPx) and pro-oxidant enzymes (NOX4) in brain tissue lysates are quantified by Western blotting using specific primary antibodies.[2]

Assessment of Microglial Activation

-

Primary Microglia Culture: Primary microglia are isolated from neonatal mouse pups.

-

Stimulation: Cultured microglia are pre-treated with PCS for a specified duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using ELISA or multiplex immunoassays.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involved in the study of PCS neurotoxicity.

Caption: PCS-induced blood-brain barrier disruption via the EGFR-STAT3-MMP signaling pathway.

Caption: Mechanisms of PCS-induced oxidative stress in neuronal cells.

Caption: Experimental workflow for the in vivo study of PCS neurotoxicity.

Conclusion and Future Directions

The accumulation of this compound poses a significant threat to neurological health, particularly in the context of chronic kidney disease. Its multifaceted mechanisms of neurotoxicity, including the induction of oxidative stress and neuroinflammation, and the disruption of the blood-brain barrier, highlight the complexity of its pathological effects. The experimental models and protocols detailed in this guide provide a framework for researchers to further investigate the intricate role of PCS in neurological disorders. Future research should focus on elucidating the specific neuronal and glial cell populations most vulnerable to PCS, identifying additional molecular targets, and exploring therapeutic strategies to mitigate its neurotoxic effects. Such strategies could include the development of targeted adsorbents to reduce PCS levels, inhibitors of the EGFR signaling pathway, and antioxidants to counteract PCS-induced oxidative stress. A deeper understanding of the neurological consequences of PCS accumulation will be instrumental in developing effective treatments to improve the quality of life for individuals affected by uremic neurotoxicity.

References

- 1. Cerebrovascular damage caused by the gut microbe/host co-metabolite this compound is prevented by blockade of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound Caused Behavior Disorders and Neurodegeneration in Mice with Unilateral Nephrectomy Involving Oxidative Stress and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Caused Behavior Disorders and Neurodegeneration in Mice with Unilateral Nephrectomy Involving Oxidative Stress and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Cerebrovascular damage caused by the gut microbe/host co-metabolite this compound is prevented by blockade of the EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] this compound Caused Behavior Disorders and Neurodegeneration in Mice with Unilateral Nephrectomy Involving Oxidative Stress and Neuroinflammation | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Impact of Diet on P-Cresol Sulfate Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-cresyl sulfate (B86663) (PCS) is a gut-derived, protein-bound uremic toxin that accumulates in the body, particularly in patients with chronic kidney disease (CKD).[1][2] It originates from the microbial metabolism of the aromatic amino acids tyrosine and phenylalanine.[1][2][3] Elevated levels of PCS are associated with negative clinical outcomes, including the progression of CKD and increased risk of cardiovascular disease.[4][5] The production of its precursor, p-cresol (B1678582), is directly influenced by the composition of the gut microbiota and the availability of dietary substrates.[6] Consequently, dietary interventions represent a key therapeutic strategy to modulate PCS levels.

This technical guide provides a comprehensive overview of the biosynthesis of PCS, the impact of specific dietary components on its production, and detailed methodologies for its quantification.

Biosynthesis of p-Cresol Sulfate

The formation of PCS is a multi-step process involving both the gut microbiota and host metabolism.

-

Microbial Production of p-Cresol: In the colon, undigested dietary proteins undergo fermentation by anaerobic bacteria.[6] Specific bacteria, notably species from the genera Clostridium and Coriobacteriaceae, metabolize the amino acids tyrosine and phenylalanine to produce p-cresol.[6][7] This biotransformation is the initial, rate-limiting step in PCS production.[3]

-

Absorption and Host Metabolism: P-cresol is absorbed from the colon into the portal circulation.[3] It is then transported to the liver and colonic mucosa, where it undergoes Phase II detoxification.[3][7] The primary metabolic pathway is sulfation, catalyzed by the sulfotransferase enzyme SULT1A1, which converts p-cresol into p-cresyl sulfate (PCS).[5] A smaller fraction may be conjugated with glucuronic acid to form p-cresyl glucuronide (PCG).[3]

-

Systemic Accumulation: As a protein-bound solute, PCS is not efficiently cleared by conventional dialysis, leading to its accumulation in patients with impaired renal function.[8]

Impact of Dietary Components on this compound Production

Dietary modifications can significantly alter the gut microbial environment and the substrate availability for p-cresol production.

Dietary Protein

Increased intake of dietary protein, particularly from meat, provides a larger pool of tyrosine and phenylalanine to the colon, which can lead to higher production of p-cresol.[9]

-

Mechanism: Unabsorbed amino acids from high-protein diets serve as primary substrates for proteolytic fermentation by p-cresol-producing bacteria.[2]

-

Quantitative Impact: Studies have shown that increasing protein intake can elevate urinary p-cresol levels. For instance, enriching protein intake by 8.4% in healthy individuals increased urinary p-cresol from 7.71 mg/g creatinine (B1669602) to 17.59 mg/g creatinine.[1] A vegetarian diet, with approximately 25% lower protein intake compared to an omnivorous diet, was associated with 62% lower urinary PCS excretion.[4][10][11]

Dietary Fiber and Prebiotics

Dietary fibers, particularly fermentable prebiotics like inulin (B196767) and resistant starch, can reduce p-cresol production.

-

Mechanism: Prebiotics promote the growth of saccharolytic (carbohydrate-fermenting) bacteria. This leads to the production of short-chain fatty acids (SCFAs), which lowers the colonic pH. The acidic environment can inhibit the growth and enzymatic activity of proteolytic, p-cresol-producing bacteria.[1]

-

Quantitative Impact: Supplementation with oligofructose-enriched inulin (OF-IN) has been shown to reduce plasma PCS levels. In healthy volunteers, OF-IN reduced urinary p-cresol from 27.7 mg/day to 17.8 mg/day.[1] In hemodialysis patients, OF-IN supplementation decreased plasma PCS levels by about 20%.[10][12] A 12-week study in CKD patients using pea hull fiber and inulin resulted in a plasma p-cresol decrease from 7.25 mg/L to 5.82 mg/L, with a more significant reduction (to 4.22 mg/L) in participants with high compliance.[13]

Quantitative Data Summary

The following tables summarize the quantitative effects of various dietary interventions on p-cresol and p-cresyl sulfate levels from key clinical studies.

Table 1: Impact of Dietary Protein and Lifestyle on PCS Production

| Study Population | Dietary Intervention | Duration | Key Findings | Reference |

|---|---|---|---|---|

| Healthy Volunteers | Vegetarian Diet vs. Unrestricted Omnivore Diet | N/A (Cross-sectional) | Vegetarians had 62% lower urinary PCS excretion. Protein intake was ~25% lower and fiber intake was ~69% higher in vegetarians. | [9][10] |

| Healthy Volunteers | High Protein Diet (+73.3 g/day ) vs. Low Protein Diet | Short-term | Total urinary volatile phenol (B47542) (including p-cresol) increased from 74 mg/day to 108 mg/day. | [1] |

| CKD Rats | High Protein Diet vs. Low Protein Diet | 7 weeks | Plasma levels of PCS were significantly increased in the high protein diet group. |[14] |

Table 2: Impact of Fiber and Prebiotics on PCS Production

| Study Population | Dietary Intervention | Duration | Key Findings | Reference |

|---|---|---|---|---|

| Hemodialysis Patients | Oligofructose-enriched inulin (20 g/day ) | 4 weeks | ~20% reduction in plasma PCS levels. | [10][12] |

| Healthy Volunteers | Oligofructose-enriched inulin (OF-IN) | 4 weeks | Urinary p-cresol reduced from 27.7 mg/day to 17.8 mg/day. | [1] |

| CKD Patients (non-dialysis) | Pea hull fiber (10g/day) + Inulin (15g/day) | 12 weeks | Plasma p-cresol decreased from 7.25 mg/L to 5.82 mg/L. Highly compliant subjects saw a 37% reduction. | [13][15] |

| Hemodialysis Patients | High-fiber starch vs. Control starch | 6 weeks | Free plasma PCS was reduced by 24% (did not reach statistical significance, p=0.05). |[12] |

Experimental Protocols & Methodologies

Accurate quantification of PCS is critical for research. The methodologies typically involve sample preparation followed by advanced analytical techniques.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for a dietary intervention study aimed at measuring changes in PCS levels.

Sample Preparation and Quantification

Objective: To quantify total or free p-cresyl sulfate in biological matrices (plasma, serum, or urine).

Materials:

-

Biological samples (e.g., plasma)

-

Protein precipitation agent (e.g., Acetonitrile (B52724) (ACN), Methanol)

-

Internal standards (e.g., deuterated PCS)

-

Acid for hydrolysis (for total p-cresol measurement, e.g., HCl)

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Protocol for Total p-Cresol Quantification (as an indicator of PCS):

-

Hydrolysis (Optional, for total p-cresol): To measure total p-cresol (from both sulfated and glucuronidated forms), samples are first subjected to acid hydrolysis. Plasma samples are treated with an acid to convert PCS and PCG back to free p-cresol.[16][17]

-

Protein Precipitation: A volume of cold acetonitrile (ACN), often containing an internal standard, is added to the plasma sample (typically in a 3:1 or 4:1 ratio) to precipitate proteins.

-

Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant, containing the analyte of interest, is carefully transferred to a new tube for analysis.

-

LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system.

-

Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is typically employed to separate PCS from other matrix components.[18]

-

Mass Spectrometry: Detection is commonly performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[8][18][19]

-

Logical Relationships and Mechanisms

The interplay between diet, the gut microbiome, and host metabolism is complex. Dietary choices directly modulate the microbial community, which in turn dictates the level of p-cresol production.

Conclusion and Future Directions

The evidence strongly indicates that diet is a powerful modulator of p-cresyl sulfate production. High protein intake is directly associated with increased PCS levels, while diets rich in fermentable fiber and prebiotics can significantly reduce its production. These dietary strategies work by altering the colonic environment and shifting the balance of microbial metabolism from proteolysis to saccharolysis.

For drug development professionals, targeting the gut-kidney axis offers promising therapeutic avenues. Strategies could include the development of novel prebiotics, probiotics, or synbiotics specifically designed to inhibit p-cresol-producing bacteria or the development of small molecule inhibitors that block the microbial enzymes responsible for its synthesis. Further research is warranted to elucidate the specific bacterial species and enzymatic pathways involved, which will enable more targeted and effective interventions to reduce the burden of PCS and other uremic toxins in patients with kidney disease.

References

- 1. mdpi.com [mdpi.com]

- 2. p-Cresyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]

- 5. journals.asm.org [journals.asm.org]

- 6. This compound – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The Production of this compound and Indoxyl Sulfate in Vegetarians Versus Omnivores - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Effect of Increasing Dietary Fiber on Plasma Levels of Colon-Derived Solutes in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fiber supplementation lowers plasma p-cresol in chronic kidney disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dietary protein intake and the tubular handling of indoxyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fiber Supplementation Lowers Plasma p-Cresol in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sid.ir [sid.ir]

- 18. db.cngb.org [db.cngb.org]

- 19. researchgate.net [researchgate.net]

The Double-Edged Sword: How P-Cresol Sulfate's Bond with Albumin Dictates Its Toxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

P-Cresol (B1678582) sulfate (B86663) (PCS), a prominent protein-bound uremic toxin, represents a significant challenge in the management of chronic kidney disease (CKD).[1][2] Originating from the metabolic breakdown of tyrosine and phenylalanine by gut microbiota, PCS accumulates in the plasma of CKD patients as their renal clearance capacity diminishes.[3][4][5] Conventional hemodialysis offers little respite, as the strong association of PCS with serum albumin prevents its effective removal.[1][3][6][7] This guide delves into the intricate relationship between PCS and albumin, exploring how this binding profoundly influences the toxin's bioavailability, systemic effects, and overall toxicity. Understanding this dynamic is paramount for developing novel therapeutic strategies to mitigate the adverse outcomes associated with this tenacious uremic toxin.

The PCS-Albumin Complex: A High-Affinity Partnership

In circulation, the vast majority of PCS, estimated at 85-95%, is not freely available but is bound to proteins, primarily human serum albumin (HSA).[3][8] This binding occurs with high affinity, predominantly at Sudlow's site II on the albumin molecule.[8][9] The critical consequence of this interaction is that only the small, unbound or "free" fraction of PCS is biologically active and capable of traversing cell membranes to exert its toxic effects.[10]

The binding of PCS to albumin acts as a buffer, sequestering the toxin and preventing high-concentration spikes of the free, active molecule. However, this seemingly protective mechanism is deceptive. The large reservoir of albumin-bound PCS ensures a continuous, low-level release of the free toxin into the plasma, leading to chronic cellular exposure. Furthermore, this strong protein binding is the very reason PCS is notoriously difficult to clear from the body via dialysis, contributing to its progressive accumulation and long-term toxicity.[1][6]

Quantitative Data on PCS-Albumin Binding

The affinity of PCS for albumin has been quantified in various studies, though methodologies and reported values can differ. This variability highlights the complexity of accurately measuring these interactions in a physiological context.

| Parameter | Reported Value | Method | Reference |

| Binding Constant (K) | 3.3 x 10² M⁻¹ (at 37°C) | Microcalorimetry | [11][12] |

| Bound Fraction | 13-20% (at 37°C) | Microcalorimetry | [11][12] |

| High-Affinity Site K | 1 x 10⁵ M⁻¹ | Ultrafiltration | [12] |

Note: The significant discrepancy in binding constants reported may be due to the different principles of the measurement techniques (direct vs. indirect measurement of the free ligand).

The Toxic Manifestations of Free P-Cresol Sulfate

The unbound fraction of PCS is implicated in a cascade of deleterious cellular events, contributing significantly to the morbidity and mortality observed in CKD patients, particularly concerning renal and cardiovascular systems.

Renal Toxicity: Fueling the Fire of CKD Progression

PCS is not merely a marker of declining kidney function but an active participant in its progression.[7] Its primary targets within the kidney are the renal tubular cells, where it incites a triad (B1167595) of damaging processes: oxidative stress, inflammation, and fibrosis.[3][7][13]

The toxicity cascade begins with the uptake of free PCS into the proximal tubular epithelial cells via basolateral membrane transporters, specifically Organic Anion Transporters (OATs).[2][8] Intracellularly, PCS triggers the activation of NADPH oxidase, a key enzyme responsible for producing reactive oxygen species (ROS).[13][14] This surge in ROS constitutes significant oxidative stress, which in turn activates downstream signaling pathways that upregulate the expression of pro-inflammatory cytokines and pro-fibrotic factors like Transforming Growth Factor-beta 1 (TGF-β1).[7][13] The cumulative result is progressive tubular cell damage, interstitial fibrosis, and an accelerated decline in renal function.[3][7]

Cardiovascular Toxicity: A Vasculature Under Siege

Cardiovascular disease is the leading cause of death in CKD patients, and PCS is a recognized contributor to this heightened risk.[1][14][15] It exerts toxic effects on both endothelial cells and vascular smooth muscle cells (VSMCs).

Endothelial Dysfunction: Free PCS has been shown to:

-

Inhibit Proliferation and Repair: It impairs the ability of endothelial cells to multiply and repair wounds, compromising the integrity of the vascular lining.[16]

-

Increase Permeability: PCS disrupts the endothelial barrier, making it "leaky." This can be mediated by pathways involving Rho/Rho kinase and the disruption of tight junction proteins like zonula occludens-1 (ZO-1).[15][17]

-

Induce Oxidative Stress: Similar to its effects in the kidney, PCS stimulates ROS production in endothelial cells, leading to inflammation and dysfunction.[14]

Vascular Smooth Muscle Cell Pathology: PCS promotes a phenotypic switch in VSMCs from a contractile to a synthetic state, which is characterized by proliferation and calcification, contributing to the arterial stiffness commonly seen in uremic patients.[3]

Quantitative Data on In Vitro PCS Toxicity

The following table summarizes key findings from in vitro studies, demonstrating the dose-dependent toxic effects of PCS on various cell types.

| Cell Type | PCS Concentration | Exposure Time | Observed Effect | Reference |

| hCMEC/D3 (Endothelial) | 10 µM - 1 mM | 24 h | Dose-dependent increase in permeability | [17] |

| HUVEC (Endothelial) | 1000 µmol/L | 1 h | Significant increase in ROS production | [14] |

| HASMC (Smooth Muscle) | 1000 µmol/L | 1 h | Significant increase in ROS production | [14] |

| HepaRG (Hepatocyte-like) | EC₅₀ = 0.64 mM | 24 h | Increased oxidative stress (DCF formation) | [18] |

| HepaRG (Hepatocyte-like) | EC₅₀ = 0.85 mM | 24 h | Increased cell necrosis (LDH release) | [18] |

| MSCs (Mesenchymal) | 160 µg/ml (~1.48 mM) | 24 h | Significant reduction in cell viability | [19] |

The Albumin-Toxicity Interplay: A Unified View